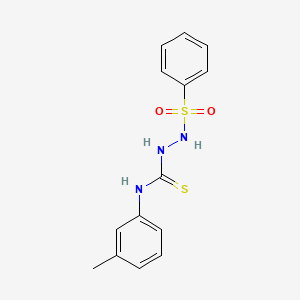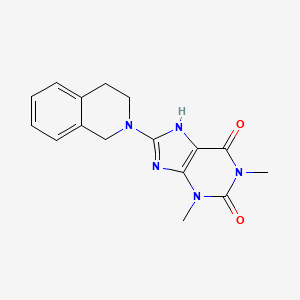![molecular formula C16H16N4O3 B6104685 6-hydroxy-5-[2-(1H-indol-3-yl)ethyliminomethyl]-1-methylpyrimidine-2,4-dione](/img/structure/B6104685.png)
6-hydroxy-5-[2-(1H-indol-3-yl)ethyliminomethyl]-1-methylpyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-hydroxy-5-[2-(1H-indol-3-yl)ethyliminomethyl]-1-methylpyrimidine-2,4-dione is a complex organic compound that features both indole and pyrimidine moieties These structures are significant in medicinal chemistry due to their presence in various biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-5-[2-(1H-indol-3-yl)ethyliminomethyl]-1-methylpyrimidine-2,4-dione typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The pyrimidine moiety can be introduced through a condensation reaction involving appropriate amines and carbonyl compounds .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
6-hydroxy-5-[2-(1H-indol-3-yl)ethyliminomethyl]-1-methylpyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
Oxidation: Formation of ketones or aldehydes from hydroxyl groups.
Reduction: Formation of secondary or tertiary amines from imines.
Substitution: Halogenated indole or pyrimidine derivatives.
Scientific Research Applications
6-hydroxy-5-[2-(1H-indol-3-yl)ethyliminomethyl]-1-methylpyrimidine-2,4-dione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-hydroxy-5-[2-(1H-indol-3-yl)ethyliminomethyl]-1-methylpyrimidine-2,4-dione involves its interaction with molecular targets such as enzymes or receptors. The indole moiety can bind to specific protein sites, modulating their activity . The pyrimidine ring can interact with nucleic acids, potentially affecting gene expression or replication .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
5-hydroxyindoleacetic acid: A metabolite of serotonin with a hydroxylated indole ring.
Pyrimidine derivatives: Compounds like uracil and thymine, which are nucleobases in DNA and RNA.
Uniqueness
6-hydroxy-5-[2-(1H-indol-3-yl)ethyliminomethyl]-1-methylpyrimidine-2,4-dione is unique due to its combined indole and pyrimidine structures, which confer a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
6-hydroxy-5-[2-(1H-indol-3-yl)ethyliminomethyl]-1-methylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3/c1-20-15(22)12(14(21)19-16(20)23)9-17-7-6-10-8-18-13-5-3-2-4-11(10)13/h2-5,8-9,18,22H,6-7H2,1H3,(H,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHZJHPVXKGYERL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)NC1=O)C=NCCC2=CNC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-Chloro-3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)-2-phenylacetamide](/img/structure/B6104632.png)
![6-amino-2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-3,4-dihydropyrimidin-4-one](/img/structure/B6104637.png)
![2-(2-{(E)-2-[(E)-1-(3-CHLORO-4,5-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZONO}-4-OXO-1,3-THIAZOLAN-5-YL)-N~1~-PHENYLACETAMIDE](/img/structure/B6104642.png)
![3,5-dibromo-2-hydroxybenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B6104647.png)
![ethyl 1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-(2-phenoxyethyl)-3-piperidinecarboxylate](/img/structure/B6104654.png)
![[2-[(3-Fluorophenyl)methyl]morpholin-4-yl]-(3-methylthiophen-2-yl)methanone](/img/structure/B6104670.png)
![1-[[2-(difluoromethoxy)phenyl]methyl]-N-(3,4-dimethoxyphenyl)piperidin-3-amine](/img/structure/B6104677.png)

![4-[4-[(4-bromophenoxy)methyl]phenyl]sulfonylmorpholine](/img/structure/B6104692.png)
![N-(4-pyridinylmethyl)-4-{[1-(tetrahydro-3-furanylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6104699.png)
![5-cyclopropyl-N-[[1-[(2-methylphenyl)methyl]piperidin-4-yl]methyl]-N-(oxolan-2-ylmethyl)-1,2-oxazole-3-carboxamide](/img/structure/B6104706.png)
![[1-[N-(1,1-dioxidotetrahydro-3-thienyl)-N-methyl-beta-alanyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B6104712.png)
![4-nitro-N-(2-{[(2-oxocyclohexylidene)methyl]amino}phenyl)benzenesulfonamide](/img/structure/B6104715.png)
